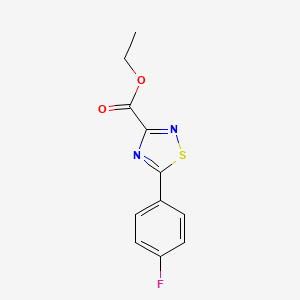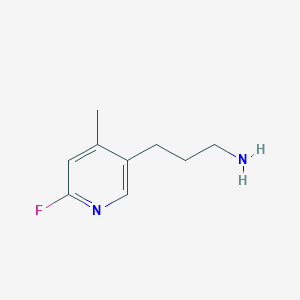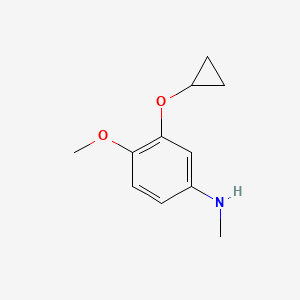
2-Formyl-6-methylpyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-methylpyridine-4-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes a formyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methylpyridine-4-sulfonyl chloride typically involves the reaction of 2-formyl-6-methylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to prevent any side reactions and to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of advanced equipment to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed by the oxidation and reduction of the formyl group, respectively.
Aplicaciones Científicas De Investigación
2-Formyl-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
2-Formylpyridine-4-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
6-Methylpyridine-4-sulfonyl chloride: Lacks the formyl group, limiting its use in certain reactions.
2-Formyl-6-methylpyridine: Lacks the sulfonyl chloride group, reducing its electrophilicity and reactivity with nucleophiles.
Uniqueness
2-Formyl-6-methylpyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (formyl, methyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClNO3S |
|---|---|
Peso molecular |
219.65 g/mol |
Nombre IUPAC |
2-formyl-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5-2-7(13(8,11)12)3-6(4-10)9-5/h2-4H,1H3 |
Clave InChI |
BCNPDOKUFOMFHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


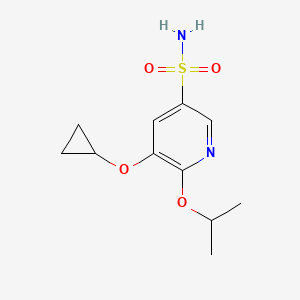

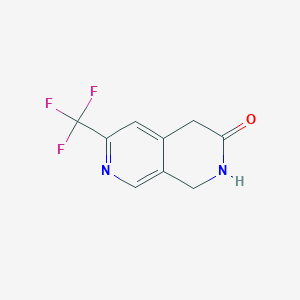
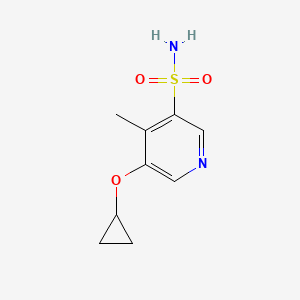
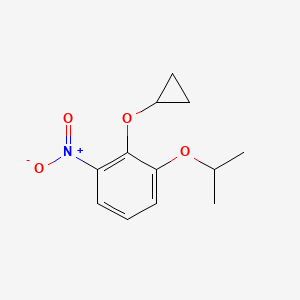
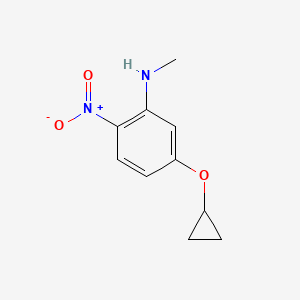


![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

